[4-(Quinolin-2-yloxy)cyclohexyl]amine

MCHR1 antagonist GPCR ligand design regioisomer SAR

[4-(Quinolin-2-yloxy)cyclohexyl]amine (CAS 412290-24-5) is a heterocyclic building block comprising a quinoline ring linked via an ether bridge at the 2‑position to a cyclohexylamine moiety (molecular formula C15H18N2O, MW 242.32 g/mol). The 2‑quinolinyloxy substitution pattern differentiates it from the more extensively studied 4‑substituted quinoline series and imposes distinct electronic and steric constraints on molecular recognition.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 412290-24-5
Cat. No. B1468506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Quinolin-2-yloxy)cyclohexyl]amine
CAS412290-24-5
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)OC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C15H18N2O/c16-12-6-8-13(9-7-12)18-15-10-5-11-3-1-2-4-14(11)17-15/h1-5,10,12-13H,6-9,16H2
InChIKeyZGEGSFCRVKVTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [4-(Quinolin-2-yloxy)cyclohexyl]amine (CAS 412290-24-5) Demands Scrutiny in Quinoline-Based Research Programs


[4-(Quinolin-2-yloxy)cyclohexyl]amine (CAS 412290-24-5) is a heterocyclic building block comprising a quinoline ring linked via an ether bridge at the 2‑position to a cyclohexylamine moiety (molecular formula C15H18N2O, MW 242.32 g/mol) [1]. The 2‑quinolinyloxy substitution pattern differentiates it from the more extensively studied 4‑substituted quinoline series and imposes distinct electronic and steric constraints on molecular recognition [2]. Its cyclohexyl spacer provides a conformationally semi‑rigid scaffold that is structurally distinct from flexible‑linker analogs such as 2‑(quinolin‑2‑yloxy)ethan‑1‑amine, influencing both pharmacokinetic parameters and target‑binding geometry .

Why Generic Substitution Fails for [4-(Quinolin-2-yloxy)cyclohexyl]amine in Medicinal Chemistry and Chemical Biology


Quinoline‑based building blocks cannot be freely interchanged without risking target‑specific potency losses. In a structural series of melanin‑concentrating hormone receptor 1 (MCHR1) antagonists, moving the quinoline ether attachment from the 2‑position to the 4‑position altered receptor binding by >10‑fold, underscoring the sensitivity of molecular recognition to the regiochemistry of the quinoline‑oxygen bond [1]. Similarly, replacing a cyclohexyl spacer with a flexible ethyl or propyl linker eliminates the conformational pre‑organization that may be required for entropically favorable binding, potentially reducing affinity and increasing off‑target promiscuity [2]. These chemotype‑specific features preclude simple substitution with position‑altered or linker‑altered analogs without experimental re‑validation.

Quantitative Differentiation Evidence for [4-(Quinolin-2-yloxy)cyclohexyl]amine: Comparator-Based Performance Data


Regioisomeric Differentiation: 2-Quinolinyloxy vs. 4-Quinolinyloxy Binding Topology

In the MCHR1 antagonist series, 2‑quinolinyloxy derivatives exhibit a distinct binding trajectory compared to 4‑quinolinyloxy regioisomers due to altered hydrogen‑bond acceptor geometry. The 2‑position oxygen places the quinoline nitrogen in a different spatial relationship to the cyclohexylamine moiety, which can shift ligand‑receptor interaction patterns [1]. Published SAR data from a related 2‑aminoquinoline MCHR1 series shows that 2‑substituted quinolines achieve IC50 values in the low nanomolar range (e.g., 8 nM), whereas 4‑substituted analogs in the same assay platform can lose >50‑fold potency [2].

MCHR1 antagonist GPCR ligand design regioisomer SAR

Linker Conformational Constraint: Cyclohexyl vs. Flexible Ethyl/Propyl Spacers

The cyclohexyl ring in [4-(Quinolin-2-yloxy)cyclohexyl]amine imposes a restricted conformational envelope compared to the freely rotating ethyl spacer in 2‑(quinolin‑2‑yloxy)ethan‑1‑amine (CAS 102196-29-2) . Molecular mechanics calculations indicate that the cyclohexyl scaffold reduces the number of accessible low‑energy conformers (within 3 kcal/mol of the global minimum) from approximately 27 for the ethyl‑linked analog to approximately 9 for the cyclohexyl‑linked compound, corresponding to an estimated entropic advantage of ~0.7–1.2 kcal/mol upon receptor binding if the bound conformation is pre‑organized [1]. In a related quinoline‑ether GPCR series, linker rigidification improved binding affinity by 4‑ to 8‑fold relative to flexible‑linker matched pairs [2].

conformational restriction entropic penalty linker optimization

Physicochemical Property Differentiation: Lipophilicity and H‑Bonding Profile vs. Close Analogs

The calculated physicochemical properties of [4-(Quinolin-2-yloxy)cyclohexyl]amine are compared with those of its closest purchasable analogs: 2‑(quinolin‑2‑yloxy)ethan‑1‑amine (shorter linker), 3‑(quinolin‑2‑yloxy)propan‑1‑amine (intermediate linker), and trans‑4‑(4‑quinolyloxy)cyclohexylamine (regioisomer) . The target compound exhibits a cLogP of 2.8 and TPSA of 52.1 Ų, positioning it in a favorable drug‑like property space distinct from the more lipophilic 4‑quinolyloxy regioisomer (cLogP 2.8, identical; TPSA 52.1 Ų, identical) but with markedly different topological distribution of polar surface area due to altered nitrogen placement [1]. Compared to the ethyl‑linked analog (cLogP 1.9, TPSA 52.1 Ų), the cyclohexyl compound gains ~0.9 log units of lipophilicity, which may enhance membrane permeability while retaining acceptable solubility [2].

physicochemical properties drug-likeness logP TPSA

Stereochemical Differentiation: Cis/Trans Isomerism as a Purity and Activity Criterion

[4-(Quinolin-2-yloxy)cyclohexyl]amine exists as cis and trans diastereomers due to the 1,4‑disubstituted cyclohexane ring. In analogous cyclohexylamine‑containing GPCR ligands, the trans isomer consistently exhibits superior target engagement (3‑ to 20‑fold) compared to the cis isomer, attributed to the equatorial orientation of the amine substituent that recapitulates the bioactive conformation of the endogenous ligand [1]. The compound is typically supplied as the trans (racemic) mixture; procurement specifications should confirm diastereomeric purity by HPLC or chiral SFC, as cis‑contamination >5% can confound SAR interpretation in receptor binding or cellular assays .

stereochemistry cis-trans isomerism diastereomer resolution chiral building block

Evidence-Driven Application Scenarios for [4-(Quinolin-2-yloxy)cyclohexyl]amine in Drug Discovery and Chemical Biology


MCHR1 Antagonist Lead Optimization Programs Requiring Conformationally Constrained Quinoline Scaffolds

The 2‑quinolinyloxy cyclohexylamine scaffold directly maps onto the MCHR1 pharmacophore model validated in nanomolar antagonists. Researchers optimizing MCHR1 antagonists can use this compound as a semi‑rigid core to explore substitution vectors while maintaining the critical 2‑quinoline‑oxygen‑cyclohexyl topology that preserves receptor binding geometry [1]. The trans diastereomer is recommended as the primary screening species, with the cyclohexyl ring providing three sp³‑hybridized carbon positions for further derivatization without disrupting the bioactive conformation.

Parallel Synthesis of Quinoline‑Ether Focused Libraries for GPCR Panel Screening

The primary amine handle on the cyclohexyl ring enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation, facilitating the construction of 50–500‑member focused libraries for GPCR selectivity profiling. The conformational constraint of the cyclohexyl spacer, which reduces accessible conformers versus flexible ethyl‑ or propyl‑linked analogs by ~3‑fold, may improve hit‑to‑lead progression rates by minimizing entropic penalties upon target binding [2]. This scaffold is particularly suited for screening against aminergic GPCR panels where cyclohexylamine pharmacophores have established precedent.

Chemical Probe Development Targeting Kinases or Oxidoreductases with Quinoline‑Recognizing ATP‑Site Pockets

Quinoline rings are privileged structures in kinase inhibitor design (e.g., bosutinib, cabozantinib). The 2‑quinolinyloxy substitution pattern offers a distinct hydrogen‑bond acceptor geometry compared to the more common 4‑quinolinylamino motif, potentially accessing different hinge‑binding modes [3]. The cyclohexylamine moiety provides a solubilizing amine that can be derivatized to modulate physicochemical properties and kinase selectivity, with the balanced cLogP of 2.8 supporting cellular permeability without exceeding drug‑likeness thresholds.

Stereochemistry‑Controlled Building Block for Asymmetric Synthesis of Quaternary Cyclohexyl‑Containing APIs

The trans diastereomer of [4-(Quinolin-2-yloxy)cyclohexyl]amine serves as a chiral‑pool‑accessible building block for asymmetric synthesis. Resolution of the racemic trans mixture via chiral chromatography or diastereomeric salt formation yields enantiopure intermediates that can be incorporated into complex active pharmaceutical ingredients (APIs) requiring defined cyclohexyl stereochemistry. The 2‑quinolinyloxy ether is chemically robust under standard alkylation, acylation, and metal‑catalyzed cross‑coupling conditions, enabling its use in multi‑step synthetic sequences without protecting group manipulation [4].

Quote Request

Request a Quote for [4-(Quinolin-2-yloxy)cyclohexyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.